REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[CH:4][N:3]=1.[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>CO.ClCCl>[CH2:8]([C:6]1[CH:7]=[C:2]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[N:3]=[CH:4][N:5]=1)[CH3:9]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at 120° C. for 0.2 hours
|
Duration
|
0.2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 70° C.
|
Type
|
WASH
|
Details
|
was washed with saturated sodium bicarbonate solution (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica by elution with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=NC(=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |